Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate is a chemical compound with the molecular formula C10H8F3NO2Li It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a cyclopropane carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate typically involves the reaction of 1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl and pyridine groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research into its potential therapeutic effects is ongoing, with a focus on its ability to interact with specific biological targets.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate involves its interaction with molecular targets in biological systems. The trifluoromethyl group and pyridine ring can engage in various binding interactions, influencing the activity of enzymes and receptors. The cyclopropane carboxylate moiety may also play a role in modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate: shares similarities with other lithium salts of pyridine derivatives, such as lithium 1-(pyridin-2-yl)cyclopropane-1-carboxylate.
Trifluoromethylpyridine derivatives: Compounds like 5-(trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid are structurally related and exhibit similar chemical properties.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This group enhances the compound’s stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2.Li/c11-10(12,13)6-1-2-7(14-5-6)9(3-4-9)8(15)16;/h1-2,5H,3-4H2,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLQHXMAECXBFS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1(C2=NC=C(C=C2)C(F)(F)F)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3LiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.